Trisodium yttrium bis(phosphate)

Description

Properties

CAS No. |

55859-81-9 |

|---|---|

Molecular Formula |

Na3O8P2Y |

Molecular Weight |

347.82 g/mol |

IUPAC Name |

trisodium;yttrium(3+);diphosphate |

InChI |

InChI=1S/3Na.2H3O4P.Y/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |

InChI Key |

FIAHCMHEHIBACJ-UHFFFAOYSA-H |

Canonical SMILES |

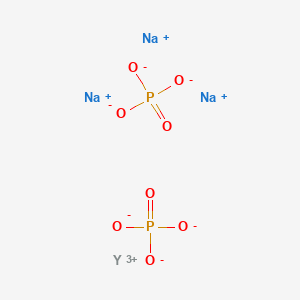

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Y+3] |

Origin of Product |

United States |

Structural and Spectroscopic Characterization Techniques

Diffraction-Based Structural Elucidation

Diffraction techniques are fundamental in determining the crystal structure and phase purity of Na₃Y(PO₄)₂.

Powder X-ray Diffraction (PXRD) is a primary and indispensable tool for the characterization of trisodium (B8492382) yttrium bis(phosphate). creative-biostructure.comncl.ac.uk It is used to confirm the formation of the desired crystalline phase and to identify any potential impurities. The diffraction pattern of Na₃Y(PO₄)₂ is unique and serves as a fingerprint for its identification. Studies have shown that Na₃Y(PO₄)₂ can crystallize in several polymorphic forms, including trigonal, monoclinic, and orthorhombic structures, depending on the synthesis conditions. researchgate.net The high-temperature polymorph often exhibits a trigonal structure. researchgate.net

The sharpness and intensity of the diffraction peaks in a PXRD pattern are indicative of the material's crystallinity. Well-defined, sharp peaks suggest a highly crystalline structure, while broad peaks can indicate the presence of nanocrystalline or amorphous phases. For instance, Na₃Y(PO₄)₂ synthesized via hydrothermal methods has been shown to produce powders with good crystallinity. researchgate.net Furthermore, the PXRD patterns of doped Na₃Y(PO₄)₂, for example with rare-earth ions, are compared with standard diffraction data, such as that of Na₃Nd(PO₄)₂ (ICSD no. 100593), to confirm that the host crystal structure is maintained after doping. rsc.org

Following phase identification, Rietveld refinement of the PXRD data is employed for a more detailed structural analysis. This computational method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of the crystal structure and the calculation of lattice parameters. scilit.com

For Na₃Y(PO₄)₂, Rietveld refinement has been used to confirm its crystal system and space group. For example, studies on doped Na₃Y(PO₄)₂ have confirmed an orthorhombic crystal structure with the space group Pca2₁ (29). researchgate.netresearchgate.net The refinement process yields accurate lattice parameters (a, b, and c), which define the dimensions of the unit cell. These parameters are crucial for understanding the structural changes that may occur due to doping or variations in synthesis temperature. For orthorhombic structures, the relationship between the interplanar spacing (d) and the lattice parameters is given by the equation:

1/d² = h²/a² + k²/b² + l²/c² researchgate.net

where (h, k, l) are the Miller indices of the diffracting plane. By solving this equation for multiple diffraction peaks, the lattice parameters can be accurately calculated.

Vibrational Spectroscopy for Chemical Bonding and Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the chemical bonds and functional groups within Na₃Y(PO₄)₂.

FTIR spectroscopy is particularly sensitive to the vibrational modes of the phosphate (B84403) (PO₄³⁻) groups in the Na₃Y(PO₄)₂ structure. The phosphate tetrahedron exhibits four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). researchgate.net In the FTIR spectrum of Na₃Y(PO₄)₂, these modes give rise to characteristic absorption bands.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| ν₁ | Symmetric stretching of P-O bonds | ~950 - 1000 |

| ν₂ | Symmetric bending of O-P-O bonds | ~400 - 500 |

| ν₃ | Asymmetric stretching of P-O bonds | ~1000 - 1150 |

| ν₄ | Asymmetric bending of O-P-O bonds | ~550 - 650 |

Table 1: Typical FTIR vibrational modes for phosphate groups.

Raman spectroscopy provides complementary information to FTIR, as it is based on the inelastic scattering of light. It is particularly useful for identifying the symmetric vibrational modes of non-polar bonds, which may be weak or absent in the FTIR spectrum. The Raman spectrum of Na₃Y(PO₄)₂ serves as a unique vibrational fingerprint, allowing for its unambiguous identification. nih.gov

The most intense band in the Raman spectrum of phosphate-containing materials typically corresponds to the symmetric stretching (ν₁) mode of the PO₄³⁻ tetrahedron. nih.govnih.gov The positions and splitting of the Raman bands can provide insights into the crystal structure and the presence of different phosphate species or polymorphs. For example, studies on yttrium phosphate glasses have shown that Raman spectroscopy can be used to follow the depolymerization of the glass network and the formation of new P-O-Y bonds. mdpi.com In the context of Na₃Y(PO₄)₂, Raman spectroscopy helps to confirm the presence of isolated PO₄ tetrahedra within the crystal structure. rsc.org

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| ν₁ | Symmetric stretching of P-O bonds | ~970 |

| ν₂ | Symmetric bending of O-P-O bonds | ~400 - 500 |

| ν₃ | Asymmetric stretching of P-O bonds | ~1050 - 1170 |

| ν₄ | Asymmetric bending of O-P-O bonds | ~550 - 650 |

Table 2: Typical Raman vibrational modes for phosphate groups in a mineral matrix. nih.gov

Electron Microscopy for Morphological and Microstructural Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are employed to visualize the morphology and microstructure of Na₃Y(PO₄)₂ powders. ulisboa.ptscielo.br SEM provides high-resolution images of the particle shape, size, and size distribution, as well as the degree of agglomeration.

Studies have revealed that the morphology of Na₃Y(PO₄)₂ can be controlled by the synthesis method. For instance, hydrothermal synthesis has been shown to produce uniform, spindle-shaped or flower-like microstructures. researchgate.netresearchgate.net The morphology of the particles can significantly influence the material's properties, such as its photoluminescence characteristics when doped with luminescent ions. Therefore, understanding and controlling the microstructure through techniques like SEM is crucial for optimizing the performance of Na₃Y(PO₄)₂ in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a crucial technique for examining the surface topography and particle dimensions of yttrium phosphate materials. SEM analysis of phosphate-based materials often reveals particles with a spherical shape that have a tendency to agglomerate. researchgate.net For instance, in studies of silica/zinc ferrite (B1171679) nanocomposites, SEM micrographs have shown that homogeneous particle size is an indicator of good crystallinity. researchgate.net The average particle size can be quantitatively determined from SEM images using analytical software, with one study reporting an average size of approximately 38.2 nm for such nanocomposites. researchgate.net

In the context of yttrium-based coatings, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) is used to confirm the elemental composition and morphology of the synthesized layers. researchgate.net The morphology can be influenced by preparation parameters, such as the initial solution's pH, which can lead to different crystal phases and shapes. researchgate.net For example, yttrium oxide nanoparticles synthesized via co-precipitation have shown varied morphologies depending on the pH of the reaction. researchgate.net The use of a particle disperser can help mitigate agglomeration during sample preparation for SEM, ensuring more accurate particle size analysis. edinburghcomplexfluids.com

Table 1: SEM Analysis of Yttrium-Containing Phosphate Materials

| Material | Observed Morphology | Average Particle Size | Reference |

|---|---|---|---|

| Yttrium Phosphate Nano/Microcrystals | Hexagonal nano/submicroprisms, spherical-like nanoparticles, nanorods | Varies with synthesis conditions | researchgate.net |

| Silica/Zinc Ferrite Nanocomposite | Spherical, tends to agglomerate | ~38.2 nm | researchgate.net |

| Calcium Phosphate Particles | Well-dispersed particles | Identifiable down to ~1µm | edinburghcomplexfluids.com |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed analysis of the internal structure and nanoscale features of materials. While the provided search results focus more on SEM, the principles of TEM analysis are well-established for nanomaterials. TEM would be employed to visualize the crystal lattice, identify dislocations and other defects, and confirm the size and distribution of nanoparticles with greater precision than SEM. For yttrium phosphate nanostructures, TEM would be instrumental in confirming the specific morphologies, such as nanorods or nanospindles, and providing detailed information about their core-shell structures if applicable. researchgate.net

Electronic Spectroscopy for Optical and Electronic Transitions

Electronic spectroscopy techniques are vital for understanding the optical properties and electronic structure of trisodium yttrium bis(phosphate) and related materials. These methods probe the interaction of light with the material, revealing information about electron transitions, energy levels, and luminescence.

UV-Vis Absorption Spectroscopy for Electronic Band Structure and Non-Bridging Oxygen Content

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for investigating the electronic band structure of phosphate glasses and determining the content of non-bridging oxygen (NBO) atoms. The absorption of UV light can excite electrons from the valence band to the conduction band, and the energy at which this occurs corresponds to the material's optical bandgap (E_g). researchgate.net For yttrium-containing phosphate glasses, the addition of yttrium oxide (Y₂O₃) can influence the bandgap and the NBO content. mdpi.com

The introduction of Y₂O₃ can lead to the formation of P–O–Y bonds by breaking P=O bonds, which depolymerizes the glass network. mdpi.com The content of NBOs, which are oxygen atoms bonded to only one phosphorus atom, can be correlated with the optical bandgap; a larger bandgap often corresponds to a lower NBO content. mdpi.com In one study, the NBO content initially increased and then decreased with increasing Y₂O₃ concentration. mdpi.com The optical bandgap for Sm³⁺-doped yttrium orthophosphate (YPO₄) has been determined to be 4.03 eV using the Kubelka-Munk theory on diffuse reflectance spectra. nih.gov The presence of different metal oxides in the glass matrix can be identified by characteristic absorption bands in the UV-Vis spectra. researchgate.net

Table 2: UV-Vis Spectroscopy Data for Yttrium Phosphate Materials

| Material | Key Finding | Optical Bandgap (Eg) | Reference |

|---|---|---|---|

| Yttrium-containing phosphate glasses | NBO content affected by Y₂O₃ addition. | Varies with Y₂O₃ content | mdpi.com |

| Sm³⁺-doped YPO₄ | Determined from diffuse reflectance spectra. | 4.03 eV | nih.gov |

| Y₂O₃ Nanoparticles (pH=9) | Determined using Tauc's plot. | 4.47 eV | researchgate.net |

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy for Luminescence Characterization

Photoluminescence (PL) and Photoluminescence Excitation (PLE) spectroscopy are essential for characterizing the emissive properties of doped yttrium phosphate materials, which are often used as phosphors. PL spectra reveal the wavelengths of light emitted by the material upon excitation, while PLE spectra identify the wavelengths of light that most efficiently cause this emission.

For instance, Sm³⁺-doped YPO₄ phosphors, when excited at 406 nm, exhibit an orange emission at 602 nm, which is attributed to the ⁴G₅/₂ → ⁶H₇/₂ electronic transition of the Sm³⁺ ion. nih.gov Similarly, Eu³⁺-doped yttrium-based phosphors show characteristic emission peaks corresponding to the electronic transitions of Eu³⁺. researchgate.net For example, YPVO₄:Eu³⁺ excited at 254 nm displays emission lines at 594 nm and 611 nm. researchgate.net PLE spectroscopy on InP:Yb has been used to demonstrate that a single type of Yb³⁺ center is responsible for the complex emission observed. aps.org The luminescence of these materials can be tuned by co-doping with other ions, enabling applications in white light-emitting diodes (WLEDs). researchgate.net

Table 3: Photoluminescence (PL) and Excitation (PLE) Data for Yttrium-Based Phosphors

| Phosphor Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Corresponding Transition | Reference |

|---|---|---|---|---|

| Sm³⁺-doped YPO₄ | 406 | 602 | ⁴G₅/₂ → ⁶H₇/₂ (Sm³⁺) | nih.gov |

| YPVO₄:Eu³⁺ (0.5%) | 254 | 594, 611 | Eu³⁺ transitions | researchgate.net |

| Sr₃Tb(PO₄)₃:Mn²⁺ | 381 | Tunable | Tb³⁺ → Mn²⁺ energy transfer | researchgate.net |

Luminescence Lifetime Measurements and Concentration Quenching Effects

Luminescence lifetime is a measure of the average time an electron spends in an excited state before returning to the ground state via emission of a photon. This parameter is crucial for understanding the efficiency of a phosphor. However, at high concentrations of the luminescent ion (dopant), the emission intensity can decrease, a phenomenon known as concentration quenching. polimi.it

This quenching occurs because at shorter distances between ions, non-radiative energy transfer processes become more probable, leading to a loss of excitation energy. polimi.it In Er³⁺-doped phosphate glasses, the lifetime of the excited state decreases as the Er³⁺ concentration increases. polimi.it The relationship between the measured lifetime (τ) and the dopant concentration (N) can often be described by models such as Auzel's limited diffusion model. polimi.it Studies on Sm³⁺-doped YPO₄ have shown that dipole-dipole interactions are the primary mechanism responsible for concentration quenching. nih.gov In some specially designed two-phase materials, concentration quenching can be suppressed, allowing for enhanced luminescence even at high dopant concentrations. nih.gov

Table 4: Luminescence Lifetime and Concentration Quenching Data

| Material | Dopant | Quenching Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Er³⁺-doped phosphate glass | Er³⁺ | Energy transfer between Er³⁺ ions | Lifetime decreases with increasing Er³⁺ concentration. | polimi.it |

| Sm³⁺-doped YPO₄ | Sm³⁺ | Dipole-dipole interactions | Investigated using Dexter's hypothesis. | nih.gov |

| Yb:YAG | Yb³⁺ | Color centers and lattice distortion | Lifetime decreases at higher Yb³⁺ concentrations. | cas.cn |

| NaIn(MoO₄)₂:Eu³⁺ | Eu³⁺ | Suppressed in two-phase material | Luminescence intensity increases with Eu³⁺ concentration up to 90%. | nih.gov |

Analysis of Quantum Efficiencies and Chromaticity Coordinates for Optical Performance

For phosphors intended for WLED applications, a high QE is essential. researchgate.net In one study, a Mn²⁺-doped strontium yttrium phosphate phosphor, STP:Mn²⁺, exhibited a high QE of up to 59.3%. researchgate.net The CIE coordinates are used to confirm the color of the emitted light; for example, calculations for Sm³⁺-doped YPO₄ confirmed its emission is in the orange region of the visible spectrum. nih.gov By tuning the composition of the phosphor, the CIE coordinates can be adjusted, allowing for the creation of light with specific color characteristics, including warm white light with a high color rendering index (CRI). nih.gov

Table 5: Optical Performance Data for Yttrium-Based Phosphors

| Phosphor Material | Quantum Efficiency (QE) | CIE Coordinates (x, y) | Application | Reference |

|---|---|---|---|---|

| STP:Mn²⁺ | 59.3% | Varies with Mn²⁺ concentration | White LEDs | researchgate.net |

| Sm³⁺-doped YPO₄ | Not specified | Confirmed orange region | Photonic devices | nih.gov |

| NaIn₀.₁₀(MoO₄)₂:₀.₉₀Eu³⁺ | Not specified | (0.668, 0.332) | High-quality lighting | nih.gov |

{"article": "### 3.5. Thermal Analysis Techniques\n\nThermal analysis techniques are crucial for characterizing the thermal properties of materials, including Trisodium yttrium bis(phosphate) (Na₃Y(PO₄)₂). These methods provide valuable information on phase transitions, thermal stability, and decomposition pathways.\n\n#### 3.5.1. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior\n\nDifferential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlnih.gov It is widely used to study thermal transitions such as melting, crystallization, and solid-state phase transformations. tudelft.nlnih.gov\n\nFor Na₃Y(PO₄)₂, DSC studies have revealed the existence of multiple polymorphic transitions. researchgate.net The compound can exist in trigonal, monoclinic, and orthorhombic structures depending on the temperature. researchgate.net A study on the Na₃Y(PO₄)₂–Na₃Y(VO₄)₂ system confirmed phase transition data through DSC analysis, registering endothermic effects corresponding to structural phase transformations and melting. bohrium.com Research on Na₃Y(PO₄)₂ synthesized via a hydrothermal route also utilized DSC to characterize its polymorphic transitions. researchgate.net\n\nDSC analysis of related yttrium phosphate systems provides further insight into the thermal behavior of these materials. For instance, in the Na₃Gd(PO₄)₂–Na₃Gd(VO₄)₂ system, a DSC study confirmed phase transition data. bohrium.com The analysis of various other phosphate compounds by DSC has been instrumental in determining their transition temperatures, enthalpy, and heat capacity changes. tudelft.nlmdpi.commdpi.com\n\nTable 1: DSC Data for Selected Phosphate Materials \n\n| Material | Transition Temperature (°C) | Enthalpy Change (J/g) | Reference |\n| :--- | :--- | :--- | :--- |\n| Na₃Y(PO₄)₂ | Multiple polymorphic transitions | Not specified | researchgate.net |\n| Na₃Gd(PO₄)₂ | Phase transitions observed | Not specified | bohrium.com |\n| Na₄Fe₃(PO₄)₂(P₂O₇) (100% SOC) | ~259 and 436.6 | 202.2 | mdpi.com |\n| NFM Cathode (100% SOC) | 323 | 214.2 | mdpi.com |\n\nThis table presents a selection of DSC data for yttrium-based phosphates and related compounds to illustrate the type of information obtained from this technique.\n\n#### 3.5.2. Thermogravimetric Analysis (TGA) for Thermal Stability\n\nThermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials. nih.gov The technique can identify the temperatures at which decomposition, oxidation, or dehydration occur. nih.govmarquette.edu\n\nFor Na₃Y(PO₄)₂, TGA, often coupled with Differential Thermal Analysis (DTA), has been used to assess its thermal stability. researcher.life Studies on hydrothermally synthesized Na₃Y(PO₄)₂ have employed TGA to complement DSC in characterizing the material. researchgate.net The thermal stability of related yttrium compounds, such as yttrium citrate (B86180) and yttrium acetylacetonate, has also been investigated using TGA, revealing multi-stage decomposition processes. bibliotekanauki.plresearchgate.net\n\nIn the broader context of phosphate materials, TGA is a standard characterization tool. For example, the thermal stability of layered double hydroxides and various metal phosphate composites has been evaluated using TGA to understand their decomposition behavior. marquette.eduias.ac.in\n\nTable 2: TGA Data for Yttrium Compounds and Related Materials \n\n| Compound | Decomposition Stages | Temperature Range (°C) | Mass Loss (%) | Reference |\n| :--- | :--- | :--- | :--- | :--- |\n| Yttrium Citrate | Six stages | Not specified | Not specified | bibliotekanauki.pl |\n| Yttrium Acetylacetonate | Multiple events | Not fully specified | Not specified | researchgate.net |\n| Undecenoate Layered Double Hydroxides | Multiple events | 80–500 | Not specified | marquette.edu |\n\nThis table provides examples of TGA data for yttrium-containing compounds, highlighting the information on thermal decomposition obtained through this technique.\n\n### 3.6. Surface-Sensitive Spectroscopies\n\nSurface-sensitive spectroscopies are indispensable for analyzing the elemental composition and chemical states of the outermost atomic layers of a material. These techniques are particularly important for understanding surface reactivity, catalysis, and interfacial phenomena.\n\n#### 3.6.1. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State on Surfaces\n\nX-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides quantitative elemental and chemical state information from the top few nanometers of a material's surface. mdpi.comdiva-portal.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. diva-portal.org\n\nIn the context of Trisodium yttrium bis(phosphate) and related materials, XPS is used to confirm the presence of the constituent elements (Na, Y, P, O) and to determine their oxidation states. For instance, in Dy³⁺-doped and Mn²⁺-codoped Na₃Y(PO₄)₂ phosphors, XPS analysis quantified the presence of the dopants. researchgate.net Similarly, for yttrium-doped titania nanoparticles and other yttrium-containing glasses and composites, XPS has been employed to verify the elemental composition and the valence states of the elements. nih.govacs.orgresearchgate.netresearchgate.net\n\nThe binding energies of the core level electrons are sensitive to the chemical environment of the atom. For yttrium, the Y 3d peak is often analyzed, which splits into Y 3d₅/₂ and Y 3d₃/₂ components due to spin-orbit coupling. xpsdatabase.netresearchgate.netxpsfitting.com The position of these peaks can indicate the oxidation state of yttrium, which is typically +3 in phosphate compounds. researchgate.net For phosphorus, the P 2p peak is examined, and for oxygen, the O 1s peak provides information about the different types of oxygen bonding within the phosphate network. nih.govresearchgate.net\n\nTable 3: Representative XPS Binding Energies for Elements in Yttrium Phosphates \n\n| Element | Core Level | Binding Energy (eV) | Reference |\n| :--- | :--- | :--- | :--- |\n| Y | 3d₅/₂ | ~157.3 - 157.9 | xpsdatabase.netresearchgate.net |\n| Y | 3d₃/₂ | ~159.3 - 162 | xpsdatabase.netresearchgate.net |\n| P | 2p | Not specified | nih.govresearchgate.net |\n| O | 1s | ~529.7 | researchgate.net |\n\nThis table provides typical binding energy ranges for the core levels of elements found in yttrium phosphates, as determined by XPS. Exact values can vary depending on the specific compound and instrument calibration.\n\n### 3.7. Nuclear Magnetic Resonance (NMR) Spectroscopy\n\nNuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the local structure and dynamics of materials at the atomic level. It is particularly useful for studying the coordination environments of different nuclei within a compound.\n\n#### 3.7.1. Solid-State Magic-Angle Spinning (MAS-NMR) for Local Structural Environments in Doped Phosphates\n\nSolid-state Magic-Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) is an essential tool for characterizing the structure of crystalline and amorphous solids. By spinning the sample at a specific angle (the "magic angle") relative to the external magnetic field, it is possible to average out anisotropic interactions that broaden the NMR signals in solid samples, resulting in higher resolution spectra. warwick.ac.uk\n\nFor phosphate materials, ³¹P MAS-NMR is particularly informative. huji.ac.il The chemical shift of the ³¹P nucleus is highly sensitive to its local environment, including the number and type of neighboring cations and the P-O bond lengths and angles. nih.govrsc.org This allows for the differentiation of various phosphate species, such as orthophosphates, pyrophosphates, and polyphosphates. researchgate.netresearchgate.net\n\nIn the study of doped yttrium phosphates, such as Trisodium yttrium bis(phosphate), MAS-NMR can provide detailed insights into the local structural changes induced by the dopant ions. d-nb.infomdpi.com For example, in yttrium-doped phosphate-based glasses, ³¹P MAS-NMR has been used to study the depolymerization of the phosphate network. d-nb.info Similarly, studies on yttrium-doped α-zirconium phosphate have utilized ³¹P MAS-NMR to identify different phosphate environments. mdpi.com The technique is also sensitive enough to probe the spatial proximities between different nuclei, such as ³¹P and other quadrupolar nuclei, providing further structural details. nih.gov\n\nTable 4: ³¹P MAS-NMR Chemical Shifts for Selected Phosphate Materials \n\n| Material | Phosphate Species | Chemical Shift (ppm) | Reference |\n| :--- | :--- | :--- | :--- |\n| Y-doped phosphate glass | Pyrophosphate (Q¹) | -5.49 to -8.13 | d-nb.info |\n| Y-doped phosphate glass | Metaphosphate (Q²) | -21.74 to -21.92 | d-nb.info |\n| Y-doped α-ZrP (refluxed) | - | ~ -27.1 | mdpi.com |\n| Y-doped α-ZrP (hydrothermal) | - | ~ -8.1 and -27.1 | mdpi.com |\n| YPO₄ | - | -19.34 | mdpi.com |\n\nThis table presents a selection of ³¹P MAS-NMR chemical shifts for yttrium-containing phosphate materials, illustrating the sensitivity of this technique to the local phosphorus environment.\n\nTable of Compounds \n\n| Compound Name |\n| :--- |\n| Trisodium yttrium bis(phosphate) |\n| Sodium Yttrium Vanadate (B1173111) |\n| Sodium Gadolinium Phosphate |\n| Sodium Iron Phosphate Pyrophosphate |\n| Yttrium Citrate |\n| Yttrium Acetylacetonate |\n| Layered Double Hydroxides |\n| Metal Phosphate Composites |\n| Titania |\n| Zirconium Phosphate |\n| Yttrium Phosphate |\n| Dysprosium |\n| Manganese |\n| Phosphorus |\n| Oxygen |\n| Sodium |\n| Yttrium |"}

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful, non-destructive methods utilized to probe the local electronic and magnetic environments of specific ions and the bulk magnetic properties of materials. In the context of trisodium yttrium bis(phosphate) (Na₃Y(PO₄)₂), these techniques, particularly Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements, provide invaluable insights into the behavior of paramagnetic dopant ions and the intrinsic magnetic interactions within the crystal lattice.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Dopant Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between the spin energy levels of unpaired electrons in the presence of an external magnetic field. ethz.chnih.gov It is a highly sensitive method for studying paramagnetic centers, such as transition metal and rare-earth ions, intentionally introduced as dopants into a diamagnetic host lattice like trisodium yttrium bis(phosphate). ethz.ch The yttrium (Y³⁺) and sodium (Na⁺) ions in the host lattice are diamagnetic, meaning they have no unpaired electrons and are therefore EPR-silent. This makes Na₃Y(PO₄)₂ an excellent host material for studying the EPR signals of paramagnetic dopant ions with minimal interference from the host lattice itself.

The EPR spectrum of a doped material provides detailed information about the local environment of the paramagnetic ion. The position, shape, and fine/hyperfine structure of the EPR lines are sensitive to the symmetry of the crystal field around the ion, the nature of the coordinating ligands, and the interactions with neighboring nuclear spins.

In studies of analogous sodium rare-earth orthophosphates, such as Na₃La(PO₄)₂ and Na₃Gd(PO₄)₂, EPR has been effectively used to characterize various paramagnetic dopants. researchgate.netresearchgate.net For instance, when ions like Erbium (Er³⁺) or Chromium (Cr³⁺) are doped into Na₃La(PO₄)₂, distinct EPR signals corresponding to each ion can be identified and analyzed. researchgate.net The analysis of these spectra allows for the determination of the spin Hamiltonian parameters, which quantitatively describe the electronic ground state of the dopant ion in the crystal lattice.

Table 1: Representative Spin Hamiltonian Parameters for Paramagnetic Ions in Analogous Orthophosphate Lattices

| Dopant Ion | Host Lattice | g-factors | Hyperfine Coupling (A) | Zero-Field Splitting (D, E) | Reference |

| Er³⁺ | Na₃La(PO₄)₂ | g_x, g_y, g_z | A_iso | D, E | researchgate.net |

| Cr³⁺ | Na₃La(PO₄)₂ | g_iso | - | D | researchgate.net |

| Yb³⁺ | Na₃Gd(PO₄)₂ | g∥, g_⊥ | - | - | researchgate.net |

Note: The specific values for g-factors, hyperfine coupling, and zero-field splitting are dependent on the specific dopant, its concentration, and the host material. This table illustrates the type of data obtained from EPR studies.

By introducing paramagnetic ions into the yttrium sites of Na₃Y(PO₄)₂, one can probe the local crystallographic environment. The resulting EPR spectra would be expected to reveal the site symmetry of the Y³⁺ position being substituted. Any distortions from a perfect octahedral or other coordination geometry would be reflected in the anisotropy of the g-tensor and the presence of zero-field splitting parameters. Furthermore, the study of the temperature dependence of the EPR signal intensity and linewidth can provide information about the spin-lattice relaxation processes and the magnetic interactions between the dopant ions.

Magnetic Susceptibility Measurements for Magnetic Interactions within the Lattice

However, when doped with paramagnetic ions, the material will exhibit a positive (paramagnetic) contribution to the susceptibility that is temperature-dependent. The study of this paramagnetic susceptibility as a function of temperature is crucial for understanding the nature of the magnetic interactions between the dopant ions within the lattice.

The temperature dependence of the magnetic susceptibility of a paramagnetic material typically follows the Curie-Weiss law at high temperatures:

χ = C / (T - θ_CW)

where C is the Curie constant, T is the temperature, and θ_CW is the Weiss temperature.

The Curie constant (C) is proportional to the concentration of the paramagnetic ions and the square of their effective magnetic moment.

The Weiss temperature (θ_CW) provides information about the nature and strength of the magnetic interactions between the paramagnetic centers.

A positive θ_CW indicates dominant ferromagnetic interactions (a tendency for parallel alignment of spins).

A negative θ_CW suggests dominant antiferromagnetic interactions (a tendency for anti-parallel alignment of spins).

A θ_CW of zero indicates that the magnetic moments are essentially non-interacting.

In related doped orthophosphate systems, magnetic susceptibility measurements have been used to confirm the paramagnetic nature of the doped materials and to quantify the interactions between the dopant ions. researchgate.net For example, in Yb³⁺ doped Na₃Gd(PO₄)₂, magnetic susceptibility measurements would reveal the paramagnetic behavior due to both Gd³⁺ and Yb³⁺ ions. By fitting the temperature-dependent susceptibility data to the Curie-Weiss law, the effective magnetic moment per ion and the Weiss temperature can be determined, offering insights into the magnetic exchange pathways within the crystal structure. researchgate.net

Table 2: Expected Magnetic Behavior of Doped Trisodium Yttrium Bis(phosphate)

| Dopant | Expected Magnetic Behavior | Information from Curie-Weiss Law |

| None | Diamagnetic | - |

| Paramagnetic Ion (e.g., Cr³⁺, Er³⁺, Yb³⁺) | Paramagnetic | Curie Constant (C): Proportional to dopant concentration and magnetic moment. Weiss Temperature (θ_CW): Sign and magnitude indicate the nature and strength of magnetic interactions between dopant ions. |

By performing magnetic susceptibility measurements on doped trisodium yttrium bis(phosphate) samples with varying concentrations of paramagnetic ions, it is possible to map out the evolution of magnetic interactions, from a dilute system of non-interacting moments to a more concentrated system where exchange interactions become significant, potentially leading to long-range magnetic ordering at low temperatures.

Advanced Doping and Substitution Strategies in Yttrium Phosphate Host Lattices

Rare Earth Ion Doping for Tunable Optical Properties

The introduction of rare-earth ions into the trisodium (B8492382) yttrium bis(phosphate) (Na₃Y(PO₄)₂) host lattice is a key strategy for developing phosphors with tailored light-emitting properties. The host provides a stable crystalline environment that allows for the efficient luminescence of dopant ions. The specific choice of ion, its concentration, and the potential for co-doping with other ions allow for the manipulation of emission colors, intensity, and decay lifetimes.

The doping of Na₃Y(PO₄)₂ and related phosphate (B84403) hosts with various rare-earth ions leads to characteristic luminescence, although the efficiency and stability of this light emission are highly dependent on the dopant and its concentration.

Europium (Eu³⁺): As a well-known red-emitting activator, Eu³⁺ doping in Na₃Y(PO₄)₂ results in characteristic sharp emission peaks corresponding to the ⁵D₀ → ⁷Fₙ transitions. elsevierpure.commdpi.comresearchgate.net The most prominent of these is the hypersensitive electric dipole transition ⁵D₀ → ⁷F₂, which produces an intense red emission around 616 nm. mdpi.com The intensity ratio of the ⁵D₀ → ⁷F₂ (red) to the ⁵D₀ → ⁷F₁ (orange) magnetic dipole transition is sensitive to the local symmetry of the Eu³⁺ ion in the host lattice. rsc.org In some related hosts like Na₃La(PO₄)₂, concentration quenching is not observed even at high Eu³⁺ concentrations, allowing for the creation of highly efficient red-emitting phosphors. rsc.org

Samarium (Sm³⁺): Doping with Sm³⁺ ions imparts a vibrant reddish-orange luminescence to the Na₃Y(PO₄)₂ host. elsevierpure.combohrium.comresearchgate.net The emission spectrum is dominated by the ⁴G₅/₂ → ⁶H₇/₂ transition, peaking at approximately 606 nm. researchgate.net Studies on the related Na₃La(PO₄)₂:Sm³⁺ have shown that concentration quenching begins to occur after the Sm³⁺ concentration reaches 6 mol%. mdpi.comresearchgate.net

Erbium (Er³⁺) and Ytterbium (Yb³⁺): Co-doping with Er³⁺ and Yb³⁺ is a classic combination for achieving upconversion luminescence, where lower-energy infrared light is converted to higher-energy visible light. researchgate.netfrontiersin.org In Na₃Y(PO₄)₂:Er³⁺/Yb³⁺ phosphors excited by a 980 nm laser, characteristic green and red emission bands are observed. frontiersin.org These emissions correspond to the ²H₁₁/₂, ⁴S₃/₂ → ⁴I₁₅/₂ and ⁴F₉/₂ → ⁴I₁₅/₂ transitions of the Er³⁺ ion, respectively. frontiersin.org Yb³⁺ acts as an effective sensitizer (B1316253), absorbing the excitation energy and transferring it to the Er³⁺ activator ion. researchgate.netgrafiati.com

Praseodymium (Pr³⁺): While detailed studies on Pr³⁺ in Na₃Y(PO₄)₂ are limited, research on analogous double phosphates like K₃Lu₁₋ₓYₓ(PO₄)₂ reveals that Pr³⁺ doping can yield intense emissions. In these hosts, forbidden 4f–4f transitions can exhibit very short decay times, on the order of microseconds. researchgate.net

Holmium (Ho³⁺): Ho³⁺ is another ion used for upconversion luminescence. In hosts like Na₃Y(VO₄)₂, which is structurally related to the phosphate counterpart, Ho³⁺ doping can produce visible light under infrared excitation. nih.gov In CaTiO₃ phosphors co-doped with Dy³⁺ and Ho³⁺, the green emission from Ho³⁺ increases with its concentration, indicating its role as an efficient emitter. dntb.gov.ua

Dysprosium (Dy³⁺): Dy³⁺ is a versatile activator capable of producing emissions in different regions of the visible spectrum, making it suitable for generating white light in a single host. ub.edu When doped into Na₃Y(PO₄)₂, Dy³⁺ exhibits two primary emission bands: a blue emission (around 473-488 nm) from the ⁴F₉/₂ → ⁶H₁₅/₂ transition and a yellow emission (around 571-580 nm) from the ⁴F₉/₂ → ⁶H₁₃/₂ transition. ub.edu The relative intensity of the blue and yellow emissions can be tuned by varying the Dy³⁺ concentration, allowing for the generation of cool to pure white light. ub.edu

Cerium (Ce³⁺): Doping with Ce³⁺ in Na₃Y(PO₄)₂ typically results in broad emission bands due to the allowed 5d→4f transitions. In Na₃Y(PO₄)₂:Ce³⁺ phosphors, distinct blue (around 424 nm) and green (around 527 nm) emissions have been observed.

Neodymium (Nd³⁺): The synthesis of Na₃Nd(PO₄)₂ has been documented, confirming that Nd³⁺ can be fully substituted into the yttrium site in the Na₃Y(PO₄)₂ structure. rsc.org However, detailed reports on its specific luminescent properties in this host are less common compared to other rare earths.

In co-doped systems, energy transfer between different ions is a critical process that governs the final luminescent output. This phenomenon can be exploited to enhance the emission of a desired ion (the activator) by using another ion as an efficient absorber of excitation energy (the sensitizer).

Tb³⁺ to Eu³⁺/Sm³⁺: Energy transfer from Terbium (Tb³⁺) to Europium (Eu³⁺) or Samarium (Sm³⁺) is a well-studied mechanism for color tuning. In Na₃La(PO₄)₂:Tb³⁺,Eu³⁺, the emission color can be adjusted from green (Tb³⁺) to red (Eu³⁺) by controlling the ion ratio. rsc.org The transfer from Tb³⁺ to Eu³⁺ is demonstrated by the decrease in Tb³⁺ emission intensity and lifetime with an increase in Eu³⁺ concentration. rsc.org Similarly, in Na₃Y(PO₄)₂ glass ceramics, energy transfer from Tb³⁺ to Sm³⁺ has been proven and is characterized as a dipole-dipole interaction. researchgate.net

Er³⁺ and Yb³⁺: The most common energy transfer in upconversion systems involves Yb³⁺ and Er³⁺. Yb³⁺ ions have a large absorption cross-section around 980 nm and efficiently transfer the absorbed energy to neighboring Er³⁺ ions, which then emit in the visible spectrum through multi-photon processes. researchgate.netgrafiati.com

Ce³⁺ to Mn²⁺: In Na₃Y(PO₄)₂ co-doped with Ce³⁺ and Mn²⁺, energy transfer from Ce³⁺ to Mn²⁺ allows for the generation of tunable light. Upon excitation, Ce³⁺ ions emit in the blue-green region, but also transfer part of their energy to Mn²⁺ ions, which then produce a red emission around 620 nm. This enables the creation of a single-phase phosphor that can emit white light by combining the blue/green from Ce³⁺ and the red from Mn²⁺.

The concentration of the dopant ion plays a crucial role in determining the luminescence intensity. As the concentration increases, the emission intensity typically rises until it reaches a maximum at an optimal doping level. Beyond this point, the intensity begins to decrease due to a phenomenon known as concentration quenching. This quenching occurs because the average distance between the luminescent ions becomes short enough for non-radiative energy transfer to occur between them, dissipating the energy as heat instead of light.

| Dopant/Co-dopant | Host Material | Optimal Concentration | Key Findings |

| Tb³⁺ | Na₃Y(PO₄)₂ Glass Ceramic | 0.5% | Strongest green emission at 545 nm. researchgate.net |

| Sm³⁺ | Na₃Y(PO₄)₂ Glass Ceramic | 1.0% (co-doped with Tb³⁺) | Effective energy transfer from Tb³⁺. researchgate.net |

| Sm³⁺ | Na₃La(PO₄)₂ | 6 mol% | Concentration quenching occurs beyond this level due to nearest-neighbor interactions. mdpi.comresearchgate.net |

| Eu³⁺ | Na₃La(PO₄)₂ | > 1.0 (y=1.0) | No concentration quenching observed, allowing for high doping levels. rsc.org |

| Eu³⁺ | K₃Gd(VO₄)₂ | ~50 mol% | Concentration quenching mechanism is exchange interaction. |

| Ce³⁺ | Na₃Y(PO₄)₂ | 7 mol% (x=0.07) | Optimized for studying co-doping with Mn²⁺. |

| Dy³⁺ | CaTiO₃ | 4 mol% | Highest emission intensity before concentration quenching. dntb.gov.ua |

Interactive Data Table: Optimal Dopant Concentrations

Anionic and Cationic Substitution for Structural Modification and Property Modulation

Beyond doping with rare-earth ions, substituting the host's own cations (Y³⁺) or anions (PO₄³⁻) can significantly alter the material's fundamental properties. These substitutions can modify the crystal structure, shift absorption and emission bands, and introduce new functionalities.

In the yttrium phosphate (YPO₄) host, substituting yttrium with bismuth (Bi³⁺) and phosphorus with vanadium (V⁵⁺) has been shown to be an effective method for engineering materials with specific optical properties, such as for use as cool pigments.

Structural Effects: Substituting the smaller P⁵⁺ ion (ionic radius ~0.17 Å) with the larger V⁵⁺ ion (~0.36 Å) causes a shift in X-ray diffraction peaks to lower angles, indicating an expansion of the crystal lattice. However, high levels of substitution can lead to the formation of secondary phases; for instance, a V₂O₅ phase was noticed at 40% vanadium substitution.

Spectral Tuning: The primary goal of this co-substitution is to tune the material's absorption and reflection characteristics. The introduction of vanadium creates VO₄³⁻ groups, which, along with hybrid orbital transitions from bismuth, shifts the material's absorption maximum towards longer wavelengths. For example, co-substituting 60% of yttrium and phosphorus with bismuth and vanadium (Y₀.₄Bi₀.₆P₀.₄V₀.₆O₄) shifts the absorption edge to 450 nm. Since the material absorbs in the violet region, it reflects the complementary yellow color. This co-substitution significantly enhances the near-infrared (NIR) reflectance from 68% for pure YPO₄ to 83% for the substituted compound, making it an excellent candidate for an environmentally benign cool yellow pigment.

The introduction of transition metal ions like chromium (Cr³⁺) into yttrium phosphate lattices can induce significant changes in both magnetic and optical properties.

Magnetic Properties: Studies on related double phosphates, such as Na₃Ln(PO₄)₂ (Ln=La, Gd) co-doped with Er³⁺ and Cr³⁺, show that chromium ions can substitute for the Ln³⁺ (and by extension, Y³⁺) sites. researchgate.net Electron Paramagnetic Resonance (EPR) studies reveal that these ions can also occupy Na⁺ sites or channels within the structure. researchgate.net This incorporation leads to complex magnetic behaviors, with evidence of ferromagnetic-type interactions between the dopant ions at low temperatures. researchgate.net In other hosts, Cr³⁺ doping is known to significantly alter magnetic properties like saturation magnetization, often through super-exchange or double-exchange interactions with other ions in the lattice. researchgate.net

Optical Properties: The optical properties of Cr³⁺ are highly sensitive to its local environment, specifically the crystal field strength. Research on Cr³⁺ in the similar Na₃Ce(PO₄)₂ host has been conducted to analyze its spectroscopic properties. researchgate.net Generally, Cr³⁺ features two main emission bands: a sharp, narrow-band emission (R-line) from the ²E → ⁴A₂ transition and a broad-band emission from the ⁴T₂ → ⁴A₂ transition. The relative intensity of these two bands depends on the crystal field strength. Increasing the Cr³⁺ concentration can lead to an elongation of the metal-oxygen bond distance, weakening the crystal field and enhancing the broad ⁴T₂ emission. ub.edu This tunability of emission is a key feature of Cr³⁺-doped materials.

Engineering Vacancy Defects and Their Impact on Material Properties

The formation energy of an oxygen vacancy is dependent on environmental conditions such as temperature and oxygen partial pressure. nih.gov Higher temperatures and lower oxygen partial pressures generally favor the formation of oxygen vacancies. nih.gov These vacancies can significantly impact the material's ionic transport properties. The migration of oxygen vacancies through the crystal lattice is a primary mechanism for ionic conductivity in many solid-state electrolytes. nih.gov

The presence and distribution of oxygen vacancies can be tailored to enhance ionic transport. For instance, in certain perovskite oxides, the ordering of oxygen-vacancy channels can be controlled, which in turn can dramatically lower the activation energy for ionic migration, leading to improved low-temperature ionic conductivity. nih.gov First-principles calculations suggest that the effective short-range attraction between positively charged oxygen vacancies can lead to defect ordering and suppress the activation energy through concerted hopping mechanisms. nih.gov The controlled manipulation of oxygen vacancies, therefore, offers a powerful tool for designing materials with optimized ionic transport for applications in solid-state batteries, sensors, and fuel cells. science.gov

| Defect Engineering Aspect | Role and Impact | Key Findings |

| Oxygen Vacancy Formation | Compensates for charge imbalance from aliovalent doping (e.g., Y³⁺). | Formation is influenced by temperature and oxygen partial pressure. researchgate.netnih.gov |

| Ionic Transport | Facilitates ionic conductivity through vacancy migration. | The primary mechanism for oxygen ion movement in many oxides. nih.gov |

| Activation Energy | Defect ordering can significantly reduce the activation energy for ionic hopping. | Critically lowered activation energy is achievable at phase transitions related to vacancy ordering. nih.gov |

| Material Applications | Enables the design of advanced solid-state ionic devices. | Offers a pathway for developing high-performance electrolytes and sensors. science.gov |

Host Lattice Composition Engineering for Tailored Performance

The stoichiometry of the host lattice plays a paramount role in determining the luminescent properties of doped materials. In yttrium phosphate (YPO₄) based phosphors, altering the composition of the host can significantly affect the local environment of the dopant ions, thereby influencing their emission characteristics. researchgate.netnih.gov For instance, in Eu³⁺-doped yttrium phosphovanadates (Y(P,V)O₄:Eu³⁺), increasing the concentration of vanadate (B1173111) in the phosphate host leads to a more covalent and polarizable chemical environment around the Eu³⁺ ions. This change is directly correlated with observable spectroscopic features such as the excitation maximum, emission color, and luminescence lifetime. researchgate.net

Co-doping with other ions is another strategy to modify the host stoichiometry and, consequently, the luminescence. In Ca₉Y(PO₄)₇ doped with europium, the introduction of Al³⁺ ions alters the relative intensity of emission bands characteristic of Eu²⁺ ions, indicating a change in the local environment and the stabilization of different europium oxidation states. rsc.org The non-stoichiometry in the host can also affect the energy transfer between different dopant ions. For example, in (Y,Gd)PO₄:Eu³⁺, the presence of Gd³⁺ allows for an energy transfer process from Gd³⁺ to Eu³⁺, which is reflected in the excitation spectra. usp.br

The quantum efficiency and brightness of the luminescence are also highly dependent on the host composition and the concentration of dopants. In Er³⁺, Yb³⁺ co-doped YPO₄, optimizing the dopant concentrations is crucial for maximizing the short-wavelength infrared (SWIR) photoluminescence quantum yield. rsc.org However, at high dopant concentrations, concentration quenching can occur, where the luminescence intensity decreases due to increased interactions between the luminescent centers. researchgate.net Yttrium oxide (Y₂O₃) is noted as a superior host lattice compared to phosphates or vanadates for high doping levels of Eu³⁺ due to its favorable unit cell structure and good photo-saturation properties. nih.gov

| Host Lattice Modification | Effect on Luminescence | Example System |

| Anion Substitution | Alters local chemical environment, excitation/emission, and lifetime. | Increasing vanadate in Y(P,V)O₄:Eu³⁺ leads to more covalent environments. researchgate.net |

| Cation Co-doping | Changes relative emission intensities and can stabilize different dopant oxidation states. | Al³⁺ co-doping in Ca₉Y(PO₄)₇:Eu influences Eu²⁺ emission. rsc.org |

| Dopant Concentration | Affects luminescence intensity and quantum yield; high concentrations can lead to quenching. | Optimization of Er³⁺/Yb³⁺ in YPO₄ is needed for maximal SWIR emission. rsc.org |

| Host Material Choice | Influences maximum achievable dopant density and photo-saturation. | Y₂O₃ allows for higher Eu³⁺ doping levels compared to YPO₄. nih.gov |

Understanding the local chemical environment around active ions is crucial for explaining and predicting the luminescent properties of doped yttrium phosphates. Various spectroscopic and computational techniques are employed to probe these local structures. For instance, Eu³⁺ luminescence spectroscopy is a powerful tool, as the transitions of Eu³⁺ ions are highly sensitive to the symmetry and chemical nature of their surroundings. researchgate.netusp.br The relative intensities of the ⁵D₀ → ⁷Fⱼ transitions can provide information about the degree of inversion symmetry at the Eu³⁺ site. rsc.org

Computational methods, such as Density Functional Theory (DFT), are used to model the electronic structure and defect thermodynamics, providing theoretical predictions that complement experimental findings. The compound-tunable embedding potential (CTEP) method, combined with relativistic coupled cluster calculations, allows for the modeling of local electronic excitations on impurity ions within a crystalline matrix like yttrium orthophosphate. aps.org This approach can accurately predict the energy levels of impurity ions by considering the influence of the surrounding crystal lattice.

Experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) can resolve local coordination environments and detect phenomena such as dopant clustering or substitutional defects. Raman spectroscopy is another valuable technique that can identify lattice strain through the broadening of peaks, such as the symmetric stretching mode of the PO₄³⁻ group. Furthermore, multinuclear magnetic resonance (NMR), including ³¹P and ⁸⁹Y NMR, can elucidate the structure of yttrium complexes in solution, revealing the coordination of ligands around the yttrium ion. nih.gov These combined approaches provide a comprehensive picture of the local environment around active ions, enabling a deeper understanding of the structure-property relationships in these advanced materials.

| Investigation Technique | Information Obtained | Application Example |

| Eu³⁺ Luminescence Spectroscopy | Probes local site symmetry and covalency of the chemical environment. | Correlating spectroscopic features with vanadate concentration in Y(P,V)O₄:Eu³⁺. researchgate.netusp.br |

| Computational Modeling (DFT, CTEP) | Predicts electronic structure, defect thermodynamics, and local electronic excitations. | Modeling Ce and Th impurities in yttrium orthophosphate. aps.org |

| EXAFS | Determines local coordination environment, bond distances, and dopant clustering. | Detecting substitutional defects in doped phosphate materials. |

| Raman Spectroscopy | Identifies lattice strain and changes in vibrational modes. | Observing peak broadening of PO₄³⁻ modes due to lattice strain. |

| Multinuclear NMR (³¹P, ⁸⁹Y) | Elucidates coordination and structure of yttrium complexes in solution. | Characterizing tridentate bis(phosphinic amide)-phosphine oxide complexes of yttrium nitrate (B79036). nih.gov |

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is a widely used approach for calculating the properties of solid-state materials. scispace.com DFT calculations for Na₃Y(PO₄)₂ can provide a detailed picture of its electronic and bonding characteristics.

DFT-based calculations can predict key spectroscopic parameters. For instance, the electronic band gap (Eg) is a crucial parameter that determines the optical properties of a material. First-principles calculations using the Vienna Ab-initio Simulation Package (VASP) with the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional have been employed to determine the band gap of Na₃Y(PO₄)₂. arxiv.org These calculations also allow for the determination of optical anisotropy (Δn), which is the difference in the refractive indices along different crystallographic directions. arxiv.org

Photoluminescence (PL) studies, while experimental, are often interpreted with the aid of theoretical calculations. For example, in terbium-doped Na₃Y(PO₄)₂ nanoparticles, the emission and excitation spectra are analyzed to understand the luminescent properties, which are fundamentally linked to the electronic energy levels of the host material and the dopant ions. researchgate.net Theoretical calculations can help in assigning the observed spectral features to specific electronic transitions.

Table 1: Calculated Optical Properties of Trisodium (B8492382) yttrium bis(phosphate)

| Property | Calculated Value | Method |

|---|---|---|

| Band Gap (Eg) | 6.32 eV | First-Principles (HSE06) arxiv.org |

| Optical Anisotropy (Δn) | 0.005 - 0.016 | First-Principles (PBE) arxiv.org |

This table presents theoretically calculated values for Na₃Y(PO₄)₂.

Computational models can be constructed to simulate the local environment of atoms within the crystal lattice of Trisodium yttrium bis(phosphate). This includes the coordination of yttrium and sodium ions with the phosphate (B84403) groups. Such models are essential for understanding the structural stability and the nature of interatomic interactions.

Furthermore, these models can be extended to study the effects of defects, such as vacancies or impurities, on the material's properties. While specific studies on defect structures in Na₃Y(PO₄)₂ are not widely available, the methodology is well-established for similar phosphate materials. For instance, in related phosphate-based glasses, the incorporation of yttrium can lead to changes in the phosphate network, which can be modeled to understand degradation properties for applications like radiotherapy.

Ab initio molecular dynamics simulations are a powerful tool for investigating ion transport pathways and the role of functional defects in promoting ionic conductivity, as demonstrated in other sodium-ion conducting phosphates. osti.gov This approach could be applied to Na₃Y(PO₄)₂ to explore its potential as a solid electrolyte.

Computational Modeling of Yttrium(III) Analogues for Complex Systems

In the study of materials containing paramagnetic rare-earth ions (which have unpaired electrons), the interpretation of certain experimental data, such as NMR spectra, can be complicated. Yttrium(III) is a diamagnetic ion (no unpaired electrons) with an ionic radius similar to that of heavy lanthanide ions like Holmium(III) and Erbium(III). This makes Y(III) compounds excellent diamagnetic analogues for their paramagnetic lanthanide counterparts. rsc.org

By synthesizing and studying the Trisodium yttrium bis(phosphate) system, researchers can obtain baseline spectroscopic data without the complicating effects of paramagnetism. Computational models of the Y(III) complex can then be used as a reference to help isolate and understand the magnetic contributions in the corresponding paramagnetic rare-earth systems. This approach is crucial in the field of molecular magnetism and for the development of new functional materials. rsc.org

The arrangement of the phosphate ligands around the yttrium ion in Na₃Y(PO₄)₂ creates a specific "ligand field" that influences the electronic properties of the yttrium center. While Y(III) itself has a closed-shell electronic configuration, understanding its coordination chemistry is vital, especially when it serves as a host for luminescent lanthanide ions.

Computational chemistry provides the tools to model the coordination environment of Y(III) in Trisodium yttrium bis(phosphate). rsc.org These models can elucidate the nature of the Y-O bonds, the geometry of the coordination sphere, and how these factors might change with the introduction of dopant ions. This understanding is key to predicting how the ligand field will affect the luminescence properties of doped materials, as the efficiency and color of the emitted light are highly sensitive to the local environment of the dopant ion.

Luminescent Materials and Phosphor Development

The phosphate framework of Trisodium yttrium bis(phosphate) provides a suitable environment for doping with rare-earth and other ions, leading to the development of phosphors with tailored luminescent properties for a variety of optical applications.

Single-host phosphors capable of generating white light are sought after to overcome the limitations of common WLEDs, which often suffer from low color rendering indices and high correlated color temperatures (CCT). nih.gov Phosphate-based materials are noted for their excellent thermal stability and high chemical resistance, making them suitable hosts for rare-earth dopants in WLED applications. nih.gov By doping the Na₃Y(PO₄)₂ host with various rare-earth ions, it is possible to create phosphors that emit light across the visible spectrum, enabling the production of white light from a single material when excited by near-ultraviolet (NUV) or blue LED chips. researchgate.netresearchgate.net

Research has demonstrated the synthesis of color-tunable phosphors using this host. For instance, co-doping Na₃Y(PO₄)₂ with Cerium (Ce³⁺) and Manganese (Mn²⁺) allows for tunable emissions. researchgate.net Similarly, doping with Samarium (Sm³⁺) has been shown to produce a vivid orange-light-emitting nanophosphor. researchgate.net In one study, Sm³⁺-doped Na₃Y(PO₄)₂ nanocrystals synthesized via solution combustion exhibited a deep reddish-orange emission. researchgate.net The optimal concentration for Sm³⁺ was found to be 6 mol%, beyond which concentration quenching occurs. researchgate.net Detailed analysis of these phosphors reveals their potential for enhancing the efficiency and color quality of WLEDs. researchgate.net

Table 1: Luminescent Properties of Sm³⁺ Doped Na₃Y(PO₄)₂ Nanophosphor

| Property | Value | Source |

|---|---|---|

| Optimal Dopant Concentration | 6 mol% Sm³⁺ | researchgate.net |

| Quantum Efficiency | 77% | researchgate.net |

| Correlated Color Temperature (CCT) | 3170 K | researchgate.net |

| CIE Color Coordinates | (0.652, 0.338) | researchgate.net |

| Color Purity | 99.2% | researchgate.net |

Optical thermometry is a non-contact temperature measurement technique that has gained significant interest for its high sensitivity and resolution. researchgate.netnih.gov A prominent method used in this field is the fluorescence intensity ratio (FIR) technique, which relies on the temperature-dependent emission from at least two distinct energy levels of a dopant ion within a host material. researchgate.net This ratiometric approach is advantageous as it minimizes errors arising from fluorescence losses and fluctuations in pump power. researchgate.net

Phosphors are crucial components in various display technologies, where they convert UV or blue light into the red, green, and blue primary colors needed for full-color imaging. The design of phosphors for displays requires materials with high brightness, excellent color purity, and good thermal stability. rsc.orgnih.gov Rare-earth doped inorganic phosphors are extensively studied for these applications due to their characteristic sharp-line emissions. nih.gov

The suitability of a phosphor for display applications is often evaluated by its chromaticity parameters. For instance, in studies of the related compound Na₃Y(VO₄)₂:Eu³⁺, researchers found that it produces a thermally stable emission in the red domain with a color purity of about 85%, qualifying it as a potential red phosphor for LED-based displays. rsc.orgnih.gov The principles of doping a stable host lattice like Trisodium yttrium bis(phosphate) with specific rare-earth ions to achieve targeted, pure colors are central to designing phosphors for next-generation display technologies.

Near-infrared (NIR) reflective pigments are a class of materials used in "cool coatings" designed to reduce the solar heat absorption of surfaces. mdpi.com Solar radiation is composed of about 5% UV, 43% visible light, and 52% NIR radiation. preprints.org By reflecting the NIR portion of the solar spectrum, these pigments help keep surfaces cooler, which can lower building energy consumption for air conditioning and mitigate the urban heat island effect. ornl.govspecialchem.com

The most common NIR reflective pigments are inorganic materials, such as metal oxides like Titanium dioxide (TiO₂), Chromium(III) oxide (Cr₂O₃), and Iron(III) oxide (Fe₂O₃). ornl.govmdpi.comresearchgate.net These materials are valued for their optical stability, solar reflectivity, and emissivity. mdpi.com The effectiveness of these pigments lies in their ability to reflect infrared energy while absorbing or reflecting visible light to provide color. specialchem.com While a wide array of complex inorganic compounds are being developed for this purpose, specific research into the use of Trisodium yttrium bis(phosphate) as an NIR reflective pigment is not widely documented in current literature. However, the development of new inorganic pigments with high NIR reflectance remains an active area of materials research. ornl.gov

Catalysis and Catalyst Support Materials

The structural and chemical properties of inorganic materials can be leveraged for applications in catalysis, either as the catalyst itself or as a stable support for active catalytic species.

Phosphate-based materials and frameworks are utilized in the design of heterogeneous catalysts due to their structural stability and the chemical functionality of the phosphate group. nih.govuq.edu.au In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering advantages in separation and reusability. uq.edu.au Phosphate frameworks can provide a robust and porous structure that allows for the diffusion of substrates and products. nih.gov

The phosphate groups within a crystal lattice can serve as interaction sites for reactant molecules. For example, in computational models of metal-organic frameworks (MOFs) used for dephosphorylation, the phosphate group of a substrate has been shown to interact with the catalyst's metal centers and form hydrogen bonds, facilitating the catalytic reaction. nih.gov This suggests that the phosphate framework in a material like Trisodium yttrium bis(phosphate) could potentially be functionalized or used as a support. The design of such catalysts involves creating synergistic effects between metal nodes, functional groups, and the porous framework to enhance catalytic activity and selectivity. nih.gov While organophosphorus compounds are a broad area of catalysis research, the use of stable inorganic phosphate frameworks like Na₃Y(PO₄)₂ as a component in heterogeneous catalyst design represents a potential area for exploration. nih.govacs.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthesis Strategies for Nanostructured Trisodium (B8492382) Yttrium Bis(phosphate)

The future of trisodium yttrium bis(phosphate) applications is intrinsically linked to the ability to synthesize it in nanostructured forms. Nanomaterials often exhibit unique properties compared to their bulk counterparts due to their high surface area-to-volume ratio and quantum confinement effects.

Precision Control over Particle Size and Morphology at the Nanoscale

Furthermore, the exploration of template-assisted synthesis, using surfactants or polymers as structure-directing agents, will be instrumental in creating more complex nanostructures like nanorods, nanowires, and hierarchical assemblies. These tailored morphologies could lead to enhanced performance in specific applications.

Advanced Characterization Techniques for In-Situ Monitoring and Dynamic Processes

To gain a deeper understanding of the formation and operational mechanisms of trisodium yttrium bis(phosphate), the application of advanced, in-situ characterization techniques is essential. These techniques allow for the real-time observation of crystallization processes, phase transitions, and the dynamic behavior of the material under operational conditions.

Future research will likely involve the use of synchrotron-based X-ray diffraction (XRD) and scattering techniques to monitor the nucleation and growth of Na₃Y(PO₄)₂ nanocrystals during synthesis. This will provide invaluable data on the kinetics of the reaction and the factors that control the final particle size and shape. Additionally, in-situ spectroscopy, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can offer insights into the evolution of the local structure and chemical bonding during the formation of the compound. For luminescent applications, time-resolved spectroscopy will be crucial for understanding the dynamic processes of energy transfer and decay in doped materials.

Rational Design of Multi-Functional Trisodium Yttrium Bis(phosphate) Composites

The development of composite materials based on trisodium yttrium bis(phosphate) represents a significant area of future research. By combining Na₃Y(PO₄)₂ with other materials, it is possible to create multi-functional composites with synergistic or entirely new properties.

For instance, embedding Na₃Y(PO₄)₂:Eu³⁺ (europium-doped trisodium yttrium bis(phosphate)) nanoparticles into a polymer matrix could lead to flexible and transparent luminescent films for applications in displays and sensors. Another promising direction is the creation of composites with plasmonic nanoparticles (e.g., gold or silver) to enhance the luminescent output of doped Na₃Y(PO₄)₂ through localized surface plasmon resonance. The rational design of these composites will require a thorough understanding of the interfacial interactions between the different components to ensure efficient transfer of energy or charge.

Exploration of New Doping Combinations and Co-doping Effects for Enhanced Properties

While the doping of trisodium yttrium bis(phosphate) with lanthanide ions like europium (Eu³⁺) and terbium (Tb³⁺) has been explored for its luminescent properties, there is still a vast parameter space to be investigated in terms of new doping combinations and co-doping effects.

Future research will focus on co-doping Na₃Y(PO₄)₂ with different pairs of lanthanide ions to achieve tunable light emission and improved quantum yields. For example, co-doping with a sensitizer (B1316253) ion that efficiently absorbs excitation energy and transfers it to an activator ion could significantly enhance the luminescent brightness. The exploration of non-lanthanide dopants, such as transition metal ions, could also lead to new and interesting optical and catalytic properties. A systematic investigation of the concentration effects of different dopants and co-dopants will be essential for optimizing the material's performance for specific applications.

| Dopant/Co-dopant | Potential Enhanced Property |

| Eu³⁺, Tb³⁺ | Tunable color emission |

| Ce³⁺, Yb³⁺ | Energy transfer for downconversion |

| Er³⁺, Yb³⁺ | Upconversion luminescence |

| Bi³⁺ | Sensitization for enhanced luminescence |

Deepening Theoretical Understanding through Advanced Computational Frameworks

A deeper theoretical understanding of the electronic structure, defect chemistry, and energetic landscapes of trisodium yttrium bis(phosphate) is crucial for its rational design and the prediction of new properties. Advanced computational frameworks, particularly those based on density functional theory (DFT), will play a pivotal role in this endeavor.

Future computational studies will likely focus on modeling the crystal structure of Na₃Y(PO₄)₂ and predicting its electronic band structure. These models can be used to understand the effect of different dopants on the electronic properties and to predict the most stable sites for dopant incorporation. Furthermore, DFT calculations can be employed to investigate the energetics of defect formation, which is critical for understanding and controlling luminescence quenching mechanisms. The combination of theoretical predictions with experimental validation will accelerate the discovery of new and improved materials based on trisodium yttrium bis(phosphate).

Sustainable and Scalable Production Methods for Industrial Relevance

For trisodium yttrium bis(phosphate) to find widespread industrial application, the development of sustainable and scalable production methods is paramount. While laboratory-scale synthesis provides a proof of concept, these methods are often not economically viable or environmentally friendly for large-scale production.

Q & A

Q. What established methods are used for synthesizing Trisodium yttrium bis(phosphate), and how can purity be validated?

Synthesis typically involves reacting yttrium chloride or nitrate with sodium phosphate salts under controlled pH (7–8) to prevent hydrolysis. Trisodium citrate may act as a stabilizing agent to enhance crystallinity. Post-synthesis, purity is validated via inductively coupled plasma mass spectrometry (ICP-MS) for elemental ratios and X-ray diffraction (XRD) to confirm phase homogeneity . Residual impurities are minimized through repeated ethanol washing and vacuum drying .

Q. Which analytical techniques are critical for characterizing the structural and thermal properties of Trisodium yttrium bis(phosphate)?

- XRD : Resolves crystallographic parameters and identifies secondary phases.

- FTIR Spectroscopy : Confirms phosphate (PO₄³⁻) and yttrium-oxygen bonding modes (e.g., symmetric vs. asymmetric stretching).

- Thermogravimetric Analysis (TGA) : Quantifies hydration states and thermal stability up to 800°C.

- Scanning Electron Microscopy (SEM) : Assesses morphology and particle size distribution. Cross-referencing with databases like NIST ensures accuracy .

Advanced Research Questions

Q. How can synthesis conditions be optimized to tailor the material’s ionic conductivity or catalytic activity?

Systematic variation of precursors (e.g., yttrium acetate vs. chloride), phosphate molar ratios (1:2 to 1:3), and calcination temperatures (400–1000°C) alters defect chemistry and surface reactivity. Electrochemical impedance spectroscopy (EIS) and Brunauer-Emmett-Teller (BET) analysis correlate synthesis parameters with functional properties. For example, excess sodium phosphate may enhance ionic mobility but reduce catalytic sites .

Q. What experimental strategies resolve contradictions in reported hydration states and decomposition pathways?

Discrepancies often arise from differing synthesis pH or atmospheric humidity during storage. To address this:

Q. How can liquid-liquid extraction techniques isolate Trisodium yttrium bis(phosphate) from mixed rare-earth systems?

A two-stage extraction using bis(2-ethylhexyl) hydrogen phosphate (D2EHPA) in kerosene (30% v/v) at 0.5 M HNO₃ acidity achieves selective yttrium separation. Parameters include:

- Mixing speed: 250 rpm for 15 minutes.

- Phase ratio (organic/aqueous): 1:1.

- Separation factors: Y/Dy = 22.6, Y/Gd = 59.3. Post-extraction, precipitate purity is verified via energy-dispersive X-ray spectroscopy (EDS) .

Q. What methodologies quantify trace radioactive impurities in Trisodium yttrium bis(phosphate) for nuclear applications?

Gamma-ray spectrometry with high-purity germanium (HPGe) detectors identifies isotopes like ⁹⁰Y. Acid dissolution followed by radiochemical separation (e.g., using Sr-resin columns) isolates yttrium from ⁹⁰Sr. Detection limits are validated via spiked recovery experiments (e.g., 95–105% recovery for 1–10 Bq/g) .

Methodological Notes

- Data Contradictions : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, Raman for local structure).

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize synthesis and extraction variables .

- Safety : Adhere to MSDS guidelines for handling yttrium compounds, including PPE and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.